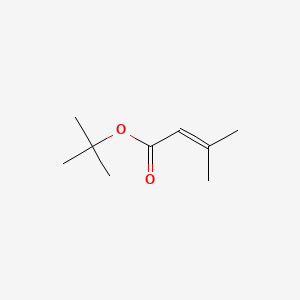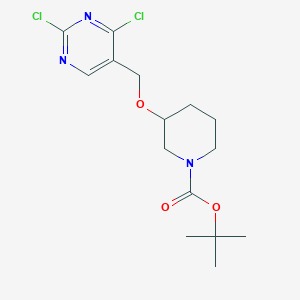
Tert-butyl 3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-methylbut-2-enoate: is an organic compound with the molecular formula C9H16O2. It is an ester derived from 3-methylbut-2-enoic acid and tert-butanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to prepare tert-butyl 3-methylbut-2-enoate is through the esterification of 3-methylbut-2-enoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid.
Transesterification: Another method involves the transesterification of methyl 3-methylbut-2-enoate with tert-butanol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of tert-butyl esters often involves continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems that allow for precise control of reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-methylbut-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of this ester can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, thioesters, or other substituted esters.
Scientific Research Applications
Chemistry: Tert-butyl 3-methylbut-2-enoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for esterases and other enzymes involved in ester hydrolysis .
Medicine: Tert-butyl esters, including this compound, are investigated for their potential use in drug delivery systems due to their ability to form prodrugs that enhance the bioavailability of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, flavors, and fragrances. It is also used as a solvent and plasticizer in various applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-methylbut-2-enoate involves its interaction with specific molecular targets, primarily enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of 3-methylbut-2-enoic acid and tert-butanol. This hydrolysis reaction is crucial in various metabolic and synthetic pathways .
Comparison with Similar Compounds
Methyl 3-methylbut-2-enoate: Similar in structure but with a methyl group instead of a tert-butyl group.
Ethyl 3-methylbut-2-enoate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Isopropyl 3-methylbut-2-enoate: Similar in structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 3-methylbut-2-enoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and in drug delivery systems .
Properties
CAS No. |
22842-54-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tert-butyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)6-8(10)11-9(3,4)5/h6H,1-5H3 |
InChI Key |
KNXISWJTUXKGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)
![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)




